6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for the synthesis of novel derivatives of tetrahydropyrimidine-diones, including those related to the specified compound. These synthetic approaches often involve multi-component reactions, such as the Biginelli reaction, and aim to generate complex molecules with potential for further chemical modifications and biological testing. For instance, the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives showcases the versatility of such compounds in organic synthesis (Kravchenko et al., 2014). Moreover, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirin with Barbituric Acid highlights the compound's role in the formation of novel heterocyclic structures (Link et al., 1981).
Biological Applications
The compound and its derivatives have been investigated for their biological activities. For example, antiparasitic activity studies have demonstrated the potential of highly conjugated pyrimidine-2,4-dione derivatives against pathogens such as Plasmodium falciparum and Leishmania infantum, showcasing the compound's relevance in the development of new therapeutic agents (Azas et al., 2003). Additionally, the synthesis and evaluation of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil have revealed their antioxidant and antimicrobial properties, further underscoring the chemical versatility and potential utility of these compounds in pharmacological contexts (Al-Adhami & Al-Majidi, 2021).
Mechanistic Studies
Mechanistic studies have also been a focal point of research, aiming to understand the chemical behavior of tetrahydropyrimidine-dione derivatives under various conditions. Such research provides insights into the potential transformations and reactivity patterns of these compounds, which is crucial for their application in synthetic chemistry and drug design. For instance, investigations into the reaction mechanisms and the synthesis of pyrimidine annelated heterocycles contribute to a deeper understanding of the compound's chemical properties and its utility in the creation of novel heterocyclic compounds (Majumdar et al., 2001).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or activation of the target, which can result in a variety of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often related to their targets of action .
Result of Action
Thiazole derivatives are known to have a variety of effects, often related to their mode of action and the biochemical pathways they affect .
Biochemical Analysis
Biochemical Properties
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses. The interactions between this compound and these biomolecules are primarily driven by its thiazole ring, which facilitates binding through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions . For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of kinase activity, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance its solubility and distribution in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(14)13(3)10(15)12-7/h4H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARKCQFUGIWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)N(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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